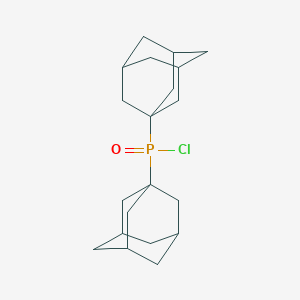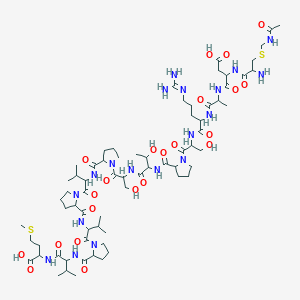
N-Methoxy-2-nitro-1H-imidazole-1-butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-2-nitro-1H-imidazole-1-butanamide (MNIB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNIB is a nitroimidazole derivative that has been synthesized and studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-Methoxy-2-nitro-1H-imidazole-1-butanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the disruption of cellular redox balance. This compound has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit bacterial growth by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall and membrane. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Methoxy-2-nitro-1H-imidazole-1-butanamide in lab experiments is its potential applications in various fields such as cancer research, microbiology, and neurology. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-Methoxy-2-nitro-1H-imidazole-1-butanamide. One direction is to further investigate its potential applications in cancer research, microbiology, and neurology. Another direction is to study the toxicity of this compound and its potential side effects. Additionally, future research could focus on developing new synthesis methods for this compound and optimizing its yield. Finally, this compound could be used as a starting point for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. This compound has been studied for its potential applications in cancer research, microbiology, and neurology. This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial growth, and reducing oxidative stress and inflammation. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Métodos De Síntesis
N-Methoxy-2-nitro-1H-imidazole-1-butanamide can be synthesized by reacting 2-methoxy-1-nitroimidazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is followed by purification using column chromatography. The yield of this compound obtained from this method is approximately 50%.
Aplicaciones Científicas De Investigación
N-Methoxy-2-nitro-1H-imidazole-1-butanamide has been studied for its potential applications in various fields such as cancer research, microbiology, and neurology. In cancer research, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its antimicrobial properties against various bacteria and fungi. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Número CAS |
140448-34-6 |
|---|---|
Fórmula molecular |
C8H12N4O4 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
N-methoxy-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C8H12N4O4/c1-16-10-7(13)3-2-5-11-6-4-9-8(11)12(14)15/h4,6H,2-3,5H2,1H3,(H,10,13) |
Clave InChI |
CNCJKXXSGCVHLP-UHFFFAOYSA-N |
SMILES |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
SMILES canónico |
CONC(=O)CCCN1C=CN=C1[N+](=O)[O-] |
Otros números CAS |
140448-34-6 |
Sinónimos |
N-Methoxy-2-nitro-1H-imidazole-1-butanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



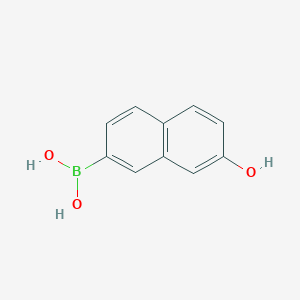


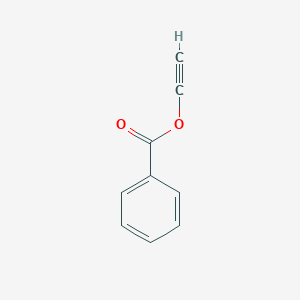
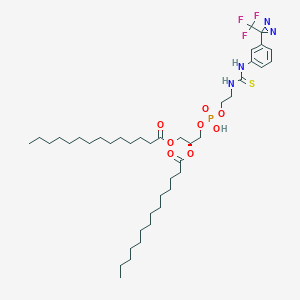
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)



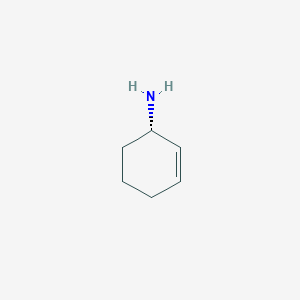
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
